molecular formula C13H10F3N3 B2909352 6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine CAS No. 2415623-36-6

6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine

Cat. No.: B2909352
CAS No.: 2415623-36-6
M. Wt: 265.239
InChI Key: AITGHOVEPJQUHK-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine is a pyrimidine derivative characterized by:

  • A cyclopropyl group at position 6, which enhances steric bulk and metabolic stability.
  • Fluorine atoms at positions 5 and on the 2,4-difluorophenyl substituent, which modulate electronic properties and binding affinity.
  • A 2,4-difluorophenyl group at the N-1 position, a motif known to improve bioactivity in related antimicrobial agents .

Properties

IUPAC Name

6-cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3/c14-8-3-4-10(9(15)5-8)19-13-11(16)12(7-1-2-7)17-6-18-13/h3-7H,1-2H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITGHOVEPJQUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)NC3=C(C=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure is constructed through cyclization reactions.

    Introduction of Substituents: The cyclopropyl, difluorophenyl, and fluorine groups are introduced via nucleophilic substitution, electrophilic aromatic substitution, or cross-coupling reactions.

    Final Assembly: The final compound is assembled through amination reactions, where the amine group is introduced under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes:

    Batch or Continuous Flow Processes: Depending on the desired scale, batch or continuous flow processes are employed to ensure consistent quality and yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antiviral or anticancer agent due to its ability to interact with specific biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: Researchers use it to probe the mechanisms of action of related compounds and to develop new therapeutic agents.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Electronic Features

Key structural variations among analogs include substituent type, position, and electronic effects:

Compound Name Substituents Key Structural Features Impact on Properties
Target Compound 6-Cyclopropyl, 5-F, N-(2,4-difluorophenyl) High electronegativity (F), steric bulk (cyclopropyl), lipophilic aryl group Enhanced metabolic stability, potential antimicrobial activity
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 6-Methyl, 5-(4-methoxyphenyl aminomethyl), N-(2-fluorophenyl) Electron-donating methoxy group, intramolecular H-bonding Improved solubility, moderate antimicrobial activity
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine 6-Methyl, 5-(4-ethoxyphenyl aminomethyl), N-(2-fluorophenyl) Larger ethoxy group (vs. methoxy), π-π stacking interactions Increased lipophilicity, potential for extended half-life
Tosufloxacin Quinolone core with 2,4-difluorophenyl at N-1, 3-amino-1-pyrrolidinyl Fluorine-enhanced bactericidal activity, rigid bicyclic structure Superior anti-persister activity against S. aureus
Key Observations:
  • Fluorine Substitution : The 2,4-difluorophenyl group in the target compound and tosufloxacin is associated with enhanced antibacterial activity due to improved target binding and membrane penetration.
  • Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound may confer greater metabolic stability compared to methyl-substituted analogs (e.g., ), as cyclopropane rings resist oxidative degradation.
  • Electronic Effects : Methoxy/ethoxy groups in analogs increase solubility but reduce lipophilicity, whereas fluorine atoms balance these properties.

Biological Activity

6-Cyclopropyl-N-(2,4-difluorophenyl)-5-fluoropyrimidin-4-amine is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, categorized under pyrimidine derivatives, exhibits diverse biological activities that are being explored for various medical applications, particularly in oncology and enzyme inhibition.

The molecular formula of this compound is C14H12F3N3C_{14}H_{12}F_3N_3 with a molecular weight of approximately 279.26 g/mol. Its structure includes a cyclopropyl group, a difluorophenyl group, and a fluoropyrimidine moiety, which contribute to its distinct chemical behavior and reactivity.

PropertyValue
Molecular Weight279.26 g/mol
IUPAC NameThis compound
InChI KeyBJPWIYYZOHOMDA-UHFFFAOYSA-N
Molecular FormulaC14H12F3N3

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. It may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. This mechanism can influence various signal transduction pathways and modulate biological responses.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrimidine derivatives similar to this compound. For instance, research on related compounds has shown significant cytotoxic effects against cancer cell lines:

  • In Vitro Studies : Compounds similar to this compound demonstrated substantial inhibition of cell viability in cancer cell lines at concentrations as low as 20 μg/mL, achieving reductions in viability by up to 75% .
  • In Vivo Studies : In animal models (e.g., Swiss albino mice), treatments with encapsulated pyrimidine compounds resulted in tumor inhibition rates significantly higher than controls treated with standard chemotherapeutics like 5-fluorouracil (5-FU) .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of various enzymes involved in cancer metabolism and proliferation. For example:

  • Histone Deacetylases (HDACs) : Similar compounds have shown selectivity towards HDAC inhibition, which plays a crucial role in cancer cell growth regulation. The IC50 values for related compounds indicate potent inhibitory activity against HDAC3 .

Case Study 1: Antitumor Efficacy

A study investigated the antitumor efficacy of a pyrimidine derivative encapsulated in liposomes. The results showed that the encapsulated form significantly enhanced therapeutic efficacy compared to its free form and standard treatments:

  • Encapsulation Efficiency : 82.93%
  • Tumor Inhibition Rates :
    • Liposomal Form: 66.47%
    • Free Form: 50.46%
    • Control (5-FU): 14.47% .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of pyrimidine derivatives with HDAC enzymes. Results indicated that these compounds could promote apoptosis in cancer cells through G2/M phase arrest, enhancing their potential as anticancer agents .

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